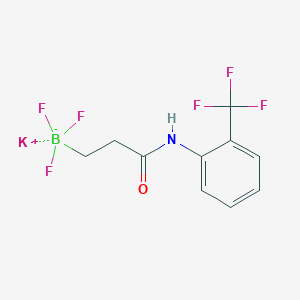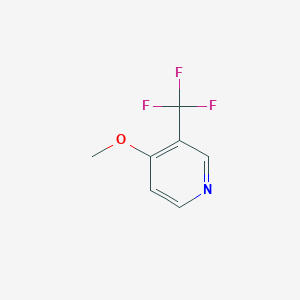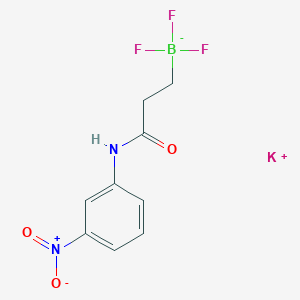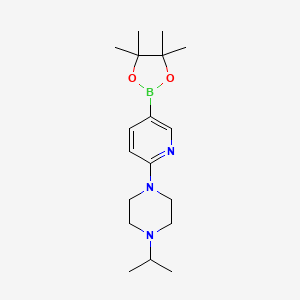![molecular formula C12H15N2NaO4 B1408200 Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate CAS No. 1803611-29-1](/img/structure/B1408200.png)
Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is C12H16N2O4.Na . The InChI code is 1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 274.25 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Facilitation of Domino Reactions : Sodium acetate, a component related to the subject compound, has been found to catalyze domino reactions, such as the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one. This leads to the rapid synthesis of substituted 4-pyridinyl-2-amino-4H-chromenes, which are significant for diverse biomedical applications (Elinson et al., 2017).
Synthesis of 1,2,4-Triazole Derivatives : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been used as precursors in synthesizing biologically active heterocycles. These compounds demonstrate antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Medicinal Chemistry and Drug Development
Labeling Pyridine Derivatives for NMR Studies : Pyridine derivatives, especially those labeled with nitrogen-15, can be prepared using a sodium acetate-acetic acid buffer. This method is valuable for studying acid-base interactions on solid acid catalysts using nuclear magnetic resonance (Farcasiu & Lezcano, 2013).
Synthesis of Dihydrofuro[2,3‐b]pyridines : The reactions of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds in the presence of sodium compounds, such as sodium ethoxide, lead to the formation of various pyridine derivatives (Maruoka et al., 2002).
Material Science and Chemistry
Study of Intramolecular Sodium Bonds : Research on Na+ salts of 4-R-6-tert-butyl-pyridyl-N-oxide acetic acids has shown interesting properties of intramolecular COO−Na+ bonds, which can have applications in the development of new materials (Brzeziński et al., 1990).
Synthesis of Organotin(IV) Complexes : New sodium bis(2-pyridylthio)acetate ligand and its organotin(IV) derivatives have been synthesized and characterized, showing potential in various chemical applications (Benetollo et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemische Analyse
Biochemical Properties
Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. The compound interacts with various enzymes and proteins, including those involved in peptide synthesis. The Boc group is typically removed under acidic conditions, revealing the free amine group, which can then participate in further biochemical reactions . This interaction is crucial for the synthesis of peptides and other biomolecules, as it allows for the selective protection and deprotection of functional groups during the synthesis process .
Cellular Effects
This compound influences various cellular processes by modulating the availability of free amine groups. This modulation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc group can temporarily inhibit the activity of certain enzymes, which can alter cellular functions until the Boc group is removed . This temporary inhibition can be used to study the effects of specific enzymes on cellular processes by selectively protecting and deprotecting amine groups .
Molecular Mechanism
The molecular mechanism of action of this compound involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical reactions without interference from the protected amine group. Upon exposure to acidic conditions, the Boc group is removed, revealing the free amine group, which can then participate in further biochemical reactions . This mechanism is widely used in organic synthesis to control the reactivity of amine groups and to facilitate the synthesis of complex biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions but can degrade over time when exposed to moisture or acidic conditions . Long-term studies have shown that the stability of the compound can influence its effectiveness in protecting amine groups during biochemical reactions . Additionally, the degradation of the compound can lead to the release of the free amine group, which can then participate in further biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxic or adverse effects . At high doses, the compound can cause toxicity and adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of carefully controlling the dosage of the compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as peptidases and proteases, which can cleave the Boc group under specific conditions . This interaction can influence metabolic flux and metabolite levels by modulating the availability of free amine groups for further biochemical reactions . The compound’s role in these pathways is crucial for the synthesis and modification of peptides and other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments . The transport and distribution of the compound are essential for its effectiveness in protecting amine groups during biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as the availability of the Boc-protected amine group can vary depending on the cellular environment . Understanding the subcellular localization of the compound is crucial for optimizing its use in biochemical research .
Eigenschaften
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWGWCABVMGBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-cyano-7-methoxy-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408119.png)
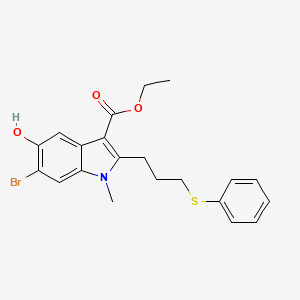
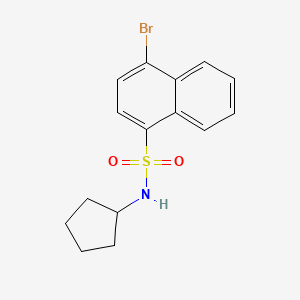
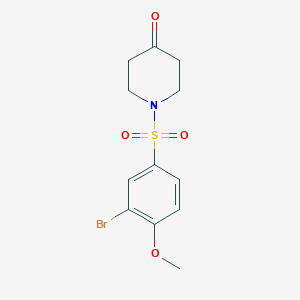


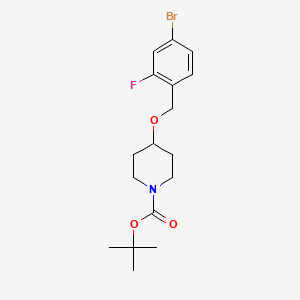
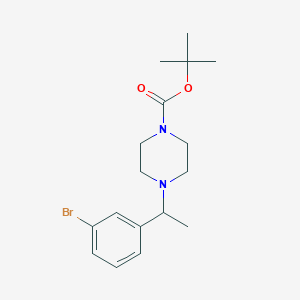

![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)
